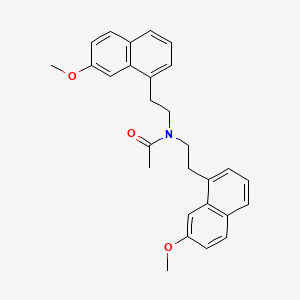

N,N-Bis(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

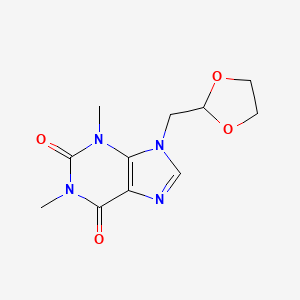

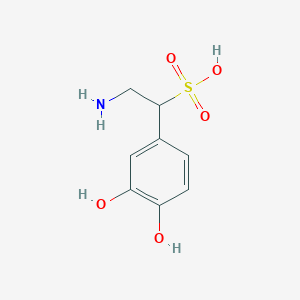

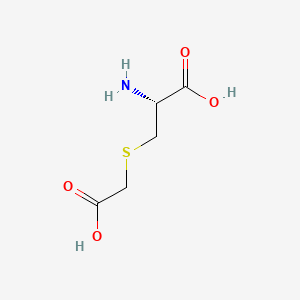

“N,N-Bis(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide” is a chemical compound with the formula C28H29NO3 and a molecular weight of 427.5400 g/mol . It is offered by Synblock for research chemical use .

Molecular Structure Analysis

The molecular structure of “N,N-Bis(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide” is defined by its formula C28H29NO3 . Unfortunately, the search results do not provide more detailed information about its molecular structure.Physical And Chemical Properties Analysis

“N,N-Bis(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide” has a predicted boiling point of 643.3±50.0 °C and a density of 1.156±0.06 g/cm3 (20 ºC 760 Torr) .Aplicaciones Científicas De Investigación

Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which share a similar molecular structure to N,N-Bis(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide, have been investigated as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). Such inhibitors are valuable in cancer treatment, as they can inhibit the growth of human lymphoma B cells both in vitro and in vivo (Shukla et al., 2012).

Research on quinoline derivatives having amide bonds, similar to N,N-Bis(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide, includes the study of their co-crystals and salts. These compounds exhibit unique properties like different spatial orientations and symmetry, which are important in the field of crystal engineering and pharmaceuticals (Karmakar et al., 2009).

The study of different spatial orientations of amide derivatives on anion coordination has been conducted. These investigations provide insights into the structural properties of amide derivatives and their potential applications in molecular recognition and sensor technologies (Kalita & Baruah, 2010).

N,N-Bis(halomethyldimethylsilyl)acetamides, though not the same, are structurally related to N,N-Bis(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide. Their reactions and properties have been explored, particularly in the context of silylamide chemistry, which is significant in the development of new silicon-based materials (Kowalski & Lasocki, 1976).

The extraction kinetics of lithium ions using N,N-bis(2-ethylhexyl)acetamide from simulated brine have been studied. This research is relevant in the field of lithium recovery and hydrometallurgy, offering insights into the efficiency and mechanisms of lithium ion extraction (Li et al., 2016).

The design and synthesis of naphthalenic dimers as selective MT1 melatoninergic ligands involve compounds structurally similar to N,N-Bis(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide. Such research is significant in the development of new therapeutic agents targeting the melatoninergic system (Descamps-François et al., 2003).

Propiedades

IUPAC Name |

N,N-bis[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29NO3/c1-20(30)29(16-14-23-8-4-6-21-10-12-25(31-2)18-27(21)23)17-15-24-9-5-7-22-11-13-26(32-3)19-28(22)24/h4-13,18-19H,14-17H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHMJYCOMJMSPND-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CCC1=CC=CC2=C1C=C(C=C2)OC)CCC3=CC=CC4=C3C=C(C=C4)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501221650 |

Source

|

| Record name | N,N-Bis[2-(7-methoxy-1-naphthalenyl)ethyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501221650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Bis(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide | |

CAS RN |

1385018-58-5 |

Source

|

| Record name | N,N-Bis[2-(7-methoxy-1-naphthalenyl)ethyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1385018-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Bis[2-(7-methoxy-1-naphthalenyl)ethyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501221650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

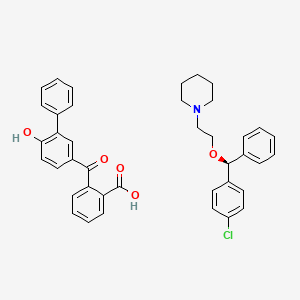

![2-[2-(Diethylamino)ethoxy]ethyl 2-phenylacetate](/img/structure/B602090.png)

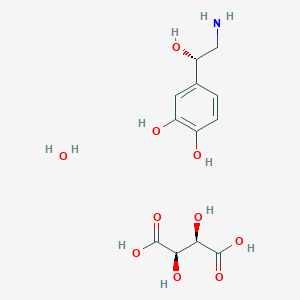

![4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline](/img/structure/B602094.png)